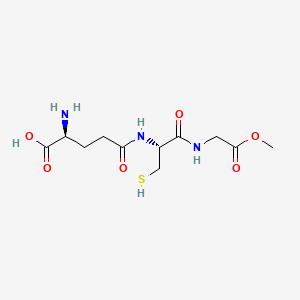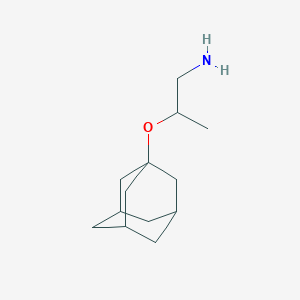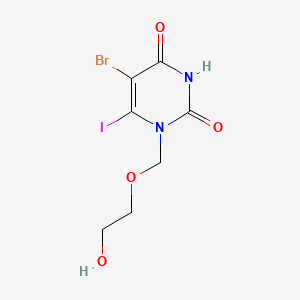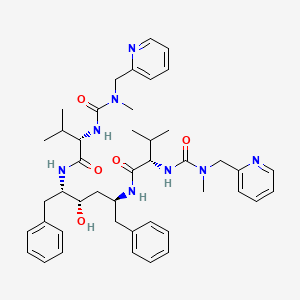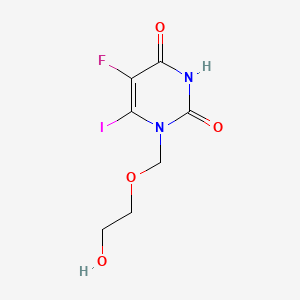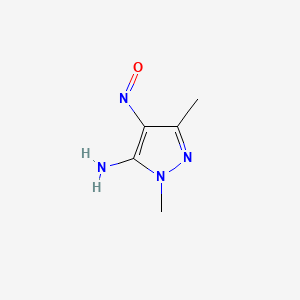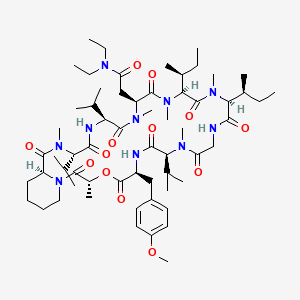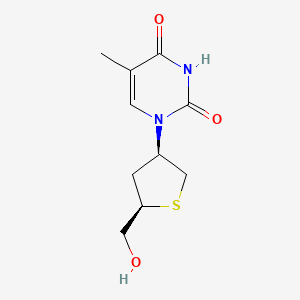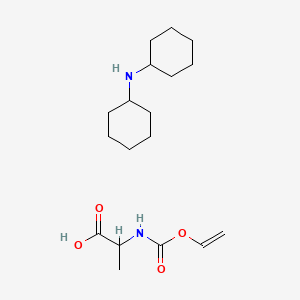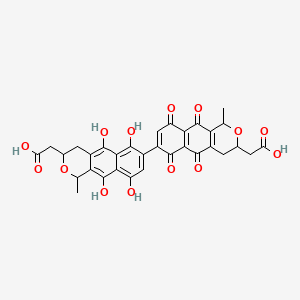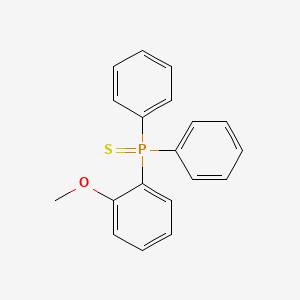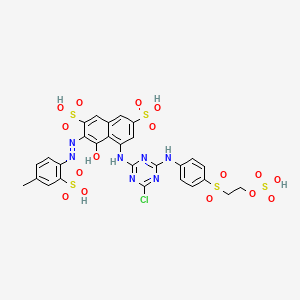
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acids, azo groups, and triazine rings. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce 2,7-naphthalenedisulfonic acid The triazine ring is then incorporated through nucleophilic substitution reactions involving chlorotriazine derivatives
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process. The final product is purified through crystallization and filtration techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazine compounds. These products have diverse applications in different industries, including dye manufacturing and chemical synthesis.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and function. The sulfonic acid groups enhance its solubility in water, facilitating its transport and distribution within biological systems. The azo groups can undergo reduction reactions, leading to the formation of active metabolites that exert their effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-6-5-4-chloro-6-4-2-(sulfooxy)ethylsulfonylphenylamino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-3-5-(2,3-dibromo-1-oxopropyl)amino-2-sulfophenylazo-5-hydroxy-, sodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, tetrasodium salt lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
75150-16-2 |
|---|---|
Molecular Formula |
C28H24ClN7O16S5 |
Molecular Weight |
910.3 g/mol |
IUPAC Name |
5-[[4-chloro-6-[4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H24ClN7O16S5/c1-14-2-7-19(21(10-14)55(43,44)45)35-36-24-22(56(46,47)48)12-15-11-18(54(40,41)42)13-20(23(15)25(24)37)31-28-33-26(29)32-27(34-28)30-16-3-5-17(6-4-16)53(38,39)9-8-52-57(49,50)51/h2-7,10-13,37H,8-9H2,1H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,30,31,32,33,34) |
InChI Key |
CKPVPFDQXPWGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)Cl)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


